



# Unlocking Material Performance: Nickel-62 in Advanced Steels

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Application Notes and Protocols for Researchers in Materials Science

The stable isotope **Nickel-62** (<sup>62</sup>Ni) presents unique opportunities in materials science, particularly in the development and analysis of high-duty steels. Its distinct nuclear properties, most notably the highest binding energy per nucleon of any known nuclide, make it a subject of fundamental interest.[1][2] In practical applications, its primary role is as an isotopic tracer in advanced analytical techniques and as a precursor for the production of the radioisotope Nickel-63 (<sup>63</sup>Ni).[2][3][4]

These notes provide an overview of the applications of <sup>62</sup>Ni in materials science with a focus on high-duty steels, and detail protocols for its incorporation and analysis.

## **Key Applications of Nickel-62 in Materials Science**

The primary applications of <sup>62</sup>Ni in the context of materials science and high-duty steels are:

- Isotopic Tracer for Diffusion Studies: By introducing <sup>62</sup>Ni into a steel matrix, researchers can track the diffusion of nickel atoms at various temperatures and under different stress conditions. This is crucial for understanding phenomena like grain boundary diffusion, phase transformation kinetics, and the long-term stability of alloys.
- Neutron Scattering Studies: <sup>62</sup>Ni has a distinct neutron scattering cross-section compared to other nickel isotopes. This property is leveraged in techniques like Small Angle Neutron Scattering (SANS) to enhance contrast and provide detailed information about the size,



shape, and distribution of precipitates and other nanoscale features within the steel matrix.[2] Such studies are vital for understanding the strengthening mechanisms in high-performance steels.

• Precursor for <sup>63</sup>Ni Production: Through neutron capture, <sup>62</sup>Ni is transmuted into the betaemitting radioisotope <sup>63</sup>Ni.[2][4] <sup>63</sup>Ni is used in various applications, including as a source for X-ray fluorescence and as an electron capture detector in gas chromatography. While not a direct application in the steel itself, the production of <sup>63</sup>Ni is a significant use of enriched <sup>62</sup>Ni.

## **Physical and Nuclear Properties of Nickel-62**

A summary of the key physical and nuclear properties of **Nickel-62** is presented in the table below.

Property	Value	Unit
Natural Abundance	3.6345	%
Atomic Mass	61.9283451	Da
Number of Protons (Z)	28	
Number of Neutrons (N)	34	_
Binding Energy per Nucleon	8.7945	MeV
Spin	0	

Source:[1][2][3][4]

## **Effects of Nickel Alloying on High-Duty Steels**

Nickel is a critical alloying element in many high-strength and high-toughness steels, including martensitic and stainless steels. Its primary effects include:

 Enhanced Toughness and Ductility: Nickel significantly improves the toughness of steel, particularly at low temperatures, by promoting a fine-grained microstructure and stabilizing the austenite phase.



- Increased Strength: Nickel contributes to solid solution strengthening and can enhance the hardenability of steel, leading to higher tensile and yield strengths.
- Improved Corrosion Resistance: In stainless steels, nickel is essential for stabilizing the austenitic structure, which imparts excellent corrosion resistance.
- Influence on Phase Transformation: Nickel lowers the martensite start (Ms) temperature, which can influence the final microstructure and mechanical properties of heat-treated steels.

While the macroscopic mechanical properties are primarily determined by the elemental presence of nickel, the use of isotopically enriched <sup>62</sup>Ni allows for a deeper understanding of the underlying mechanisms that give rise to these beneficial effects.

### **Experimental Protocols**

## Protocol 1: Incorporation of <sup>62</sup>Ni into a Laboratory-Scale Steel Melt

This protocol outlines a general procedure for introducing a precise amount of enriched <sup>62</sup>Ni powder into a small-scale steel melt using an induction furnace.

Materials and Equipment:

- High-frequency induction furnace
- Alumina or zirconia crucible
- Base steel of known composition (e.g., a low-alloy steel)
- Enriched <sup>62</sup>Ni powder (99% enrichment)
- Argon gas supply
- Graphite rod for stirring
- Mold for casting (e.g., copper or graphite)
- Standard metallurgical sample preparation equipment (cutting, grinding, polishing)



• Safety equipment: High-temperature gloves, face shield, appropriate respiratory protection.

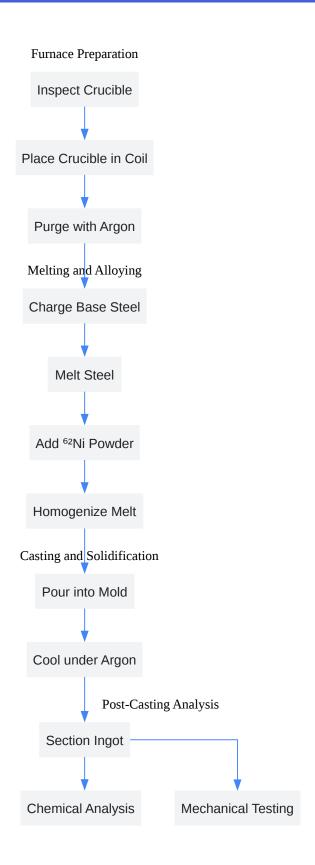
#### Procedure:

- Furnace Preparation:
  - Inspect the crucible for any cracks or defects.
  - Place the crucible inside the induction coil.
  - Ensure all safety interlocks on the furnace are operational.
- Charging the Furnace:
  - Weigh the desired amount of base steel and place it in the crucible.
  - Begin purging the furnace chamber with argon gas to create an inert atmosphere. This
    prevents oxidation of the melt.
- Melting and Homogenization:
  - Turn on the induction furnace and gradually increase the power to melt the base steel.
  - Once the steel is fully molten, hold the temperature approximately 50-100°C above the liquidus temperature of the alloy.
  - Stir the melt gently with a graphite rod to ensure homogeneity.
- Addition of <sup>62</sup>Ni Powder:
  - Carefully weigh the required amount of 62Ni powder.
  - Reduce the furnace power slightly to minimize turbulence on the melt surface.
  - Slowly and carefully add the <sup>62</sup>Ni powder to the center of the melt. The powder should be added in small increments to prevent it from being ejected from the crucible.
  - After the addition is complete, increase the power back to the holding temperature.



- Alloying and Final Stirring:
  - Allow sufficient time for the <sup>62</sup>Ni to dissolve and distribute evenly throughout the melt. This
    may take several minutes, depending on the melt size and stirring efficiency.
  - Perform a final, thorough stirring of the melt with the graphite rod.
- Casting:
  - Once the melt is homogenized, turn off the furnace power.
  - Carefully pour the molten steel into the preheated mold.
  - Allow the casting to cool completely under an argon atmosphere.
- Sample Preparation for Analysis:
  - Remove the cast ingot from the mold.
  - Section the ingot for chemical analysis to verify the final composition, including the <sup>62</sup>Ni content.
  - Prepare samples for microstructural analysis and mechanical testing using standard metallographic techniques.





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Fig. 1: Workflow for incorporating <sup>62</sup>Ni into a steel melt.



## Protocol 2: Small Angle Neutron Scattering (SANS) Analysis of a <sup>62</sup>Ni-Doped Steel

This protocol provides a generalized workflow for conducting a SANS experiment to analyze the microstructure of a steel sample containing <sup>62</sup>Ni as an isotopic tracer.

Objective: To characterize the size, volume fraction, and morphology of nano-scale precipitates in a high-duty steel. The isotopic contrast provided by <sup>62</sup>Ni can help to differentiate nickel-containing precipitates from the matrix.

#### Materials and Equipment:

- SANS instrument at a neutron source facility.
- Steel sample containing <sup>62</sup>Ni, prepared as a thin, flat plate (typically 1-2 mm thick and 10x10 mm in area).
- Sample holder compatible with the SANS instrument.
- Data analysis software (provided by the facility or other specialized software).

#### Procedure:

- Sample Preparation:
  - Machine the <sup>62</sup>Ni-doped steel into a thin, flat sample with parallel faces. The thickness should be optimized for neutron transmission (typically around 1-2 mm for steel).
  - Ensure the sample surface is smooth and clean.
- Instrument Setup:
  - Mount the sample in the sample holder and place it in the SANS instrument's sample chamber.
  - The instrument is configured with a specific neutron wavelength and sample-to-detector distance to probe the desired length scale (q-range).



#### · Data Acquisition:

- The sample is exposed to a collimated beam of neutrons.
- The scattered neutrons are detected by a 2D position-sensitive detector.
- Data is collected for a specified period to achieve adequate statistical accuracy.
- A background measurement (without the sample) and a measurement of a standard scatterer (for calibration) are also performed.

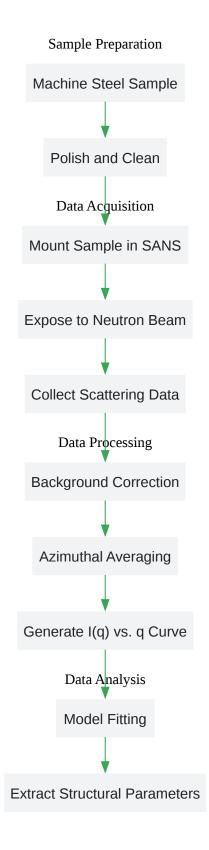
#### Data Reduction:

- The raw 2D scattering data is corrected for background scattering, detector efficiency, and sample transmission.
- The corrected 2D data is azimuthally averaged to produce a 1D scattering curve of intensity (I) versus the scattering vector (q).

#### Data Analysis and Modeling:

- The 1D scattering curve (I(q) vs. q) is analyzed to extract structural information.
- Simple models (e.g., Guinier or Porod analysis) can be used for initial estimates of particle size.
- More complex models, assuming specific shapes for the precipitates (e.g., spheres, ellipsoids, cylinders), are fitted to the data to determine parameters such as the average size, size distribution, and volume fraction of the precipitates. The known scattering length density of <sup>62</sup>Ni is a key input for these models.





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Fig. 2: Workflow for SANS analysis of a <sup>62</sup>Ni-doped steel sample.



## **Safety Precautions**

When working with enriched <sup>62</sup>Ni, particularly in powder form, appropriate safety measures must be taken.

- Handling of <sup>62</sup>Ni Powder: Nickel powder is a flammable solid and can be a skin sensitizer. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, and a dust mask) should be worn.
- High-Temperature Operations: All melting and casting operations should be performed with appropriate high-temperature personal protective equipment, including a face shield and heat-resistant gloves.
- Inert Atmosphere: The use of an inert atmosphere during melting and casting is crucial not only for preventing oxidation but also for minimizing the risk of powder combustion.

For detailed safety information, refer to the Safety Data Sheet (SDS) for **Nickel-62** metal powder.

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